

Spectroscopic Data of Isopentyl Formate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Isopentyl formate

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This technical guide provides a comprehensive overview of the spectroscopic data for **isopentyl formate**, a common ester with applications in various scientific fields. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **isopentyl formate**.

^1H NMR Data

The ^1H NMR spectrum of **isopentyl formate** shows distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (Formyl H)	~8.06	Singlet (s)	N/A
H-4 (O-CH ₂)	~4.20	Triplet (t)	~6.8
H-5 (-CH ₂ -)	~1.56	Quartet (q)	~6.8
H-6 (-CH-)	~1.71	Nonet (n)	~6.7
H-7 (-CH ₃)	~0.94	Doublet (d)	~6.6

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer used.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment	Chemical Shift (ppm)
C-1 (C=O)	~161.2
C-4 (-O-CH ₂ -)	~62.9
C-5 (-CH ₂ -)	~37.5
C-6 (-CH-)	~25.1
C-7 (-CH ₃)	~22.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for **isopentyl formate**.^[1]

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~2960	C-H stretch	Alkane
~1725	C=O stretch	Ester
~1180	C-O stretch	Ester

Saturated esters typically exhibit a strong, sharp absorption band for the C=O stretch in the range of 1750-1735 cm⁻¹.^[2]^[3] The C-O stretching vibrations in esters usually appear as two or more bands in the 1300-1000 cm⁻¹ region.^[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **isopentyl formate** shows the molecular ion peak and various fragment ions, which can be used to determine the molecular weight and deduce the structure of the molecule.

m/z	Relative Intensity (%)	Possible Fragment
116	Low	[M] ⁺ (Molecular Ion)
70	High	[M - C ₂ H ₄ O] ⁺
55	Base Peak	[C ₄ H ₇] ⁺
43	High	[C ₃ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

The fragmentation of esters in mass spectrometry often involves cleavage of the C-O bond and rearrangements.^[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol (for Liquid Samples)

- Sample Preparation:
 - Dissolve 5-25 mg of the **isopentyl formate** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the NMR spectrum.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy Protocol (for Neat Liquid)

- Sample Preparation:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Place a single drop of neat **isopentyl formate** directly onto the center of the ATR crystal.
- Instrument Setup:
 - Select the desired spectral range (e.g., 4000-400 cm^{-1}) and resolution (e.g., 4 cm^{-1}).
 - Perform a background scan with the clean, empty ATR crystal to account for atmospheric and instrument absorbances.
- Data Acquisition:
 - Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

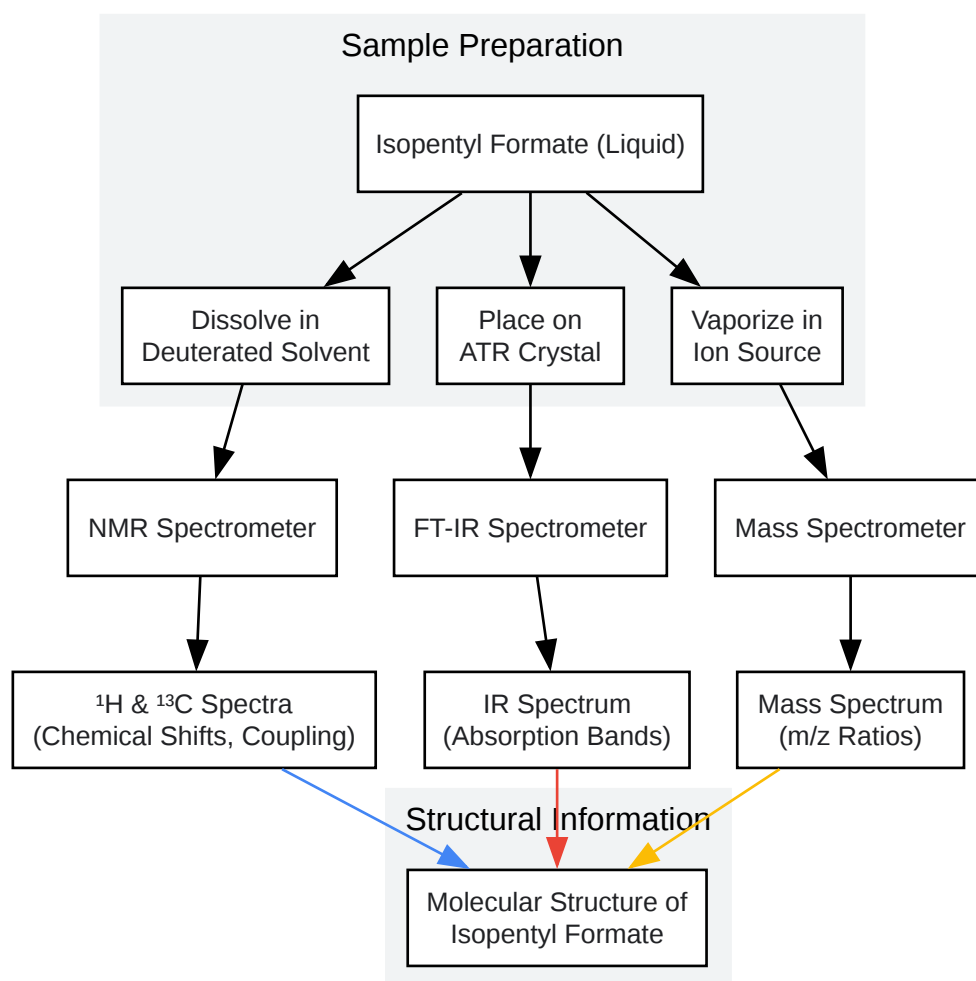
Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Sample Introduction:
 - Introduce a small amount of the volatile liquid sample (**isopentyl formate**) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
 - The sample is vaporized in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion (M^+) and various fragment ions.
- Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - An ion detector records the abundance of each ion at a specific m/z value.
 - The data is plotted as a mass spectrum, showing the relative intensity of each ion.

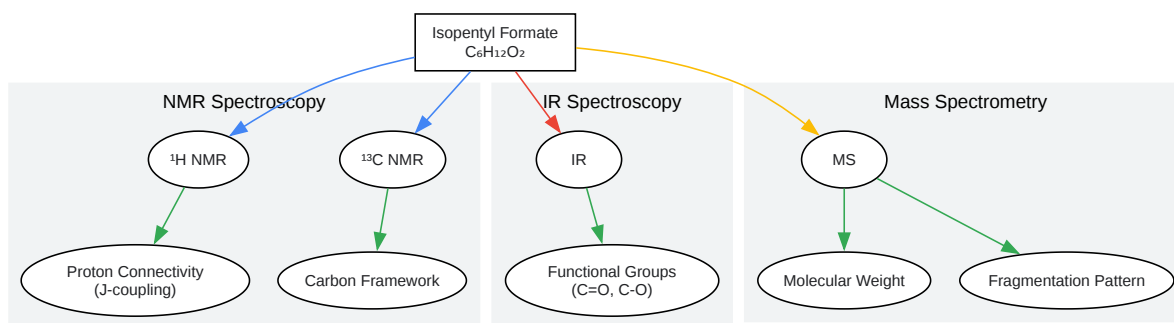
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Experimental workflow for spectroscopic analysis of **isopentyl formate**.



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Caption: Relationship between spectroscopic techniques and structural information.

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References

- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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